[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone
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Overview
Description
BAY-173 is a chemical compound known for its role as a negative control in biochemical assays, particularly those involving the C-C motif chemokine receptor 1 (CCR1). This compound is structurally related to BAY-3153, a potent antagonist of CCR1, but BAY-173 exhibits significantly lower potency .
Preparation Methods
The synthesis of BAY-173 involves multiple steps, including the construction of its carbon framework and the introduction of functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of specific substituents under controlled reaction conditions.
Chemical Reactions Analysis
BAY-173 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BAY-173 is primarily used as a negative control in biochemical assays to study the activity of CCR1. It helps researchers understand the baseline activity of CCR1 without the influence of a potent antagonist like BAY-3153. This compound is valuable in various fields, including:
Chemistry: Used in the study of chemical reactions and mechanisms.
Biology: Helps in understanding the role of CCR1 in cellular processes.
Medicine: Assists in the development of therapeutic agents targeting CCR1.
Industry: Used in the development of biochemical assays and screening methods.
Mechanism of Action
BAY-173 exerts its effects by binding to CCR1, a receptor involved in the adhesion and migration of leukocytes. due to its low potency, BAY-173 does not significantly inhibit the activity of CCR1. Instead, it serves as a baseline control to compare the effects of more potent antagonists like BAY-3153. The molecular targets and pathways involved include the CCR1 receptor and associated signaling pathways .
Comparison with Similar Compounds
BAY-173 is compared with other similar compounds, such as:
BAY-3153: A potent antagonist of CCR1 with significantly higher in vitro potency.
BI 639667: Another chemical probe used in CCR1 assays.
BAY-173 is unique due to its role as a negative control, providing a baseline for comparison in biochemical assays. This makes it an essential tool in scientific research .
Properties
Molecular Formula |
C24H27Cl2N3O3 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone |
InChI |
InChI=1S/C24H27Cl2N3O3/c25-17-3-1-16(2-4-17)10-28-20-11-27(12-21(28)15-32-14-20)24(31)23-9-22(30)13-29(23)19-7-5-18(26)6-8-19/h1-8,20-23,30H,9-15H2/t20?,21?,22-,23+/m0/s1 |
InChI Key |
DONGAXKBPGSGCS-ZSTXGWIISA-N |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)O |
Canonical SMILES |
C1C(CN(C1C(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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